tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C18H27FN2O2. It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl carbamate group and a 3-fluoro-2-methylbenzyl moiety.
Mechanism of Action
Target of Action
It is suggested that the compound has antimicrobial properties , indicating that its targets could be bacterial cells.
Mode of Action
The compound “tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate” interacts with its targets by inducing depolarization of the bacterial cytoplasmic membrane . This suggests that the compound may cause a dissipation of the bacterial membrane potential, which is crucial for the survival and function of the bacteria .
Result of Action
The molecular and cellular effects of the action of “this compound” involve the depolarization of the bacterial cytoplasmic membrane . This depolarization suggests a dissipation of the bacterial membrane potential, which could lead to the death of the bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-fluoro-2-methylbenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl moiety, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound in the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(3-chloro-2-methylbenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(3-bromo-2-methylbenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(3-iodo-2-methylbenzyl)piperidin-4-ylcarbamate
Uniqueness
tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
tert-butyl N-[1-[(3-fluoro-2-methylphenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-14(6-5-7-16(13)19)12-21-10-8-15(9-11-21)20-17(22)23-18(2,3)4/h5-7,15H,8-12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVVQNOILQDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN2CCC(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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